

An In-depth Technical Guide on the P-gp Modulator Tariquidar (XR9576)

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Compound of Interest

Compound Name: *P-gp modulator 2*

Cat. No.: *B12406802*

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Disclaimer: The compound "**P-gp modulator 2**" is not a recognized standard chemical identifier. This guide focuses on Tariquidar (XR9576), a well-characterized, potent, and selective third-generation P-glycoprotein (P-gp) modulator, as a representative example to fulfill the prompt's requirements.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) remains a critical obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp, encoded by the ABCB1 (formerly MDR1) gene, functions as an ATP-dependent efflux pump, reducing the intracellular concentration of various chemotherapeutic agents. Tariquidar (XR9576) is a potent, specific, and non-competitive third-generation P-gp inhibitor.^{[1][2]} Unlike earlier inhibitors, Tariquidar exhibits high affinity for P-gp, a long duration of action, and minimal pharmacokinetic interaction with co-administered chemotherapy agents, making it a valuable tool for studying and potentially overcoming P-gp-mediated MDR.^{[1][2]} This document provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of Tariquidar.

Chemical and Physicochemical Properties

Tariquidar is an anthranilic acid derivative characterized by its high lipophilicity and the presence of a basic tertiary nitrogen, which is positively charged at physiological pH.[3] These features are common among potent P-gp modulators.

Property	Value	Reference(s)
IUPAC Name	N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbonyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide	
Synonyms	XR9576, D06008	
CAS Number	206873-63-4	
Molecular Formula	C ₃₈ H ₃₈ N ₄ O ₆	
Molecular Weight	646.7 g/mol	
Solubility	>10 mM in DMSO	
Chemical Synthesis	A detailed, step-by-step synthesis protocol for Tariquidar is not readily available in the public domain literature. The molecule consists of a quinoline carboxamide core linked to a dimethoxy-phenyl ring, which is further connected to a phenyl group bearing a 6,7-dimethoxy-tetrahydroisoquinoline moiety.	

Quantitative Biological Data

Tariquidar's interaction with P-gp is characterized by high-affinity binding and potent inhibition of its transport function. It also exhibits activity against other ABC transporters at higher concentrations.

Table 3.1: In Vitro P-glycoprotein (P-gp) Activity

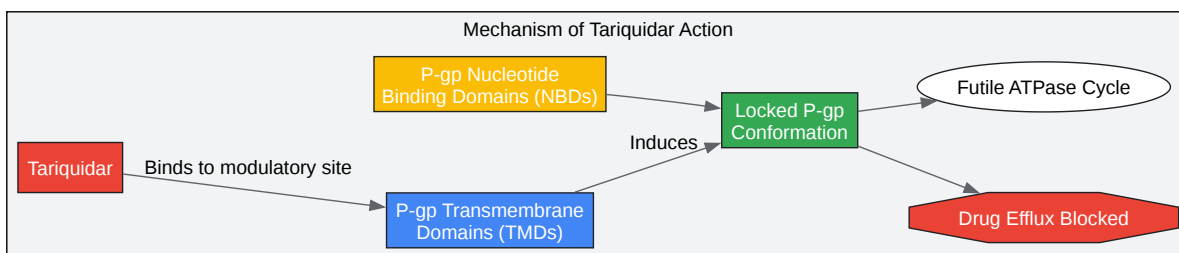
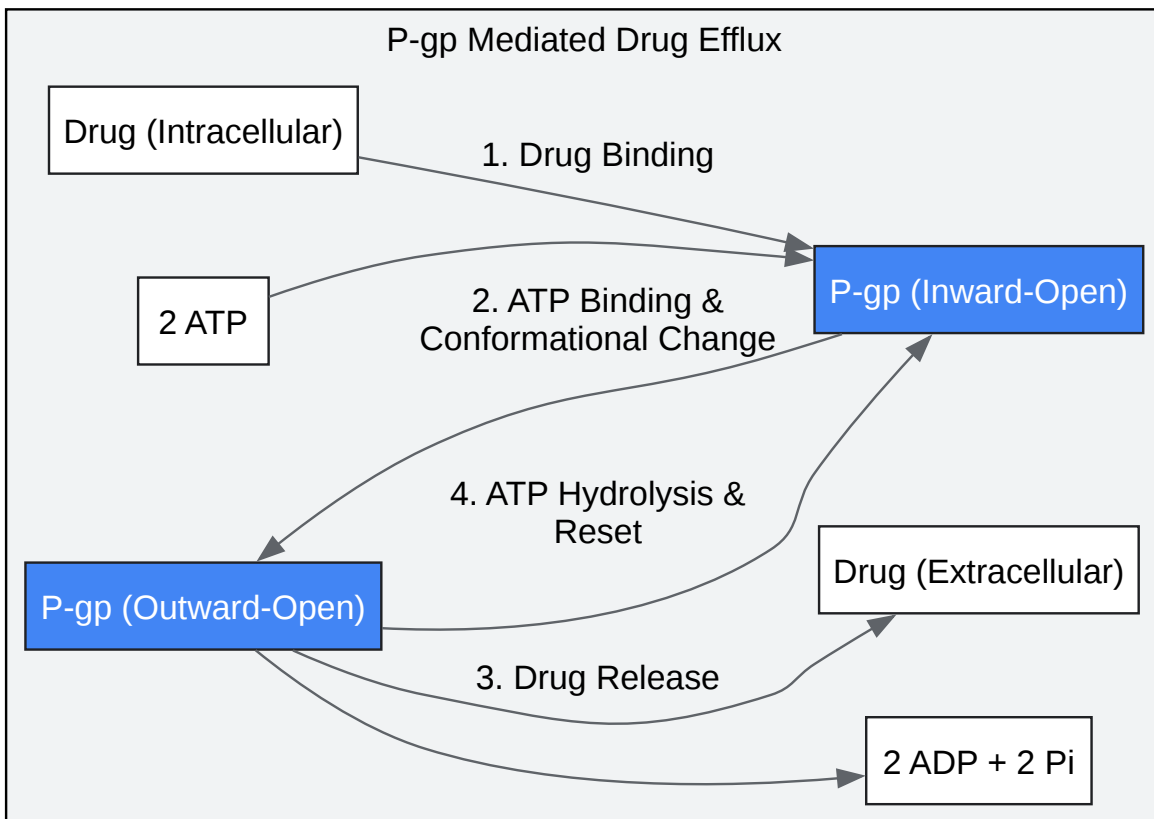
Parameter	Value	Cell Line / System	Comments	Reference(s)
Binding Affinity (Kd)	5.1 ± 0.9 nM	CHrB30 cell membranes	Determined by equilibrium binding assay with [³ H]-Tariquidar.	
ATPase Activity (IC ₅₀)	43 ± 9 nM	Vanadate-sensitive ATPase	Inhibits 60-70% of P-gp's basal ATPase activity.	
Drug Accumulation (EC ₅₀)	487 ± 50 nM	AuxB1 cells	Effective concentration for 50% maximal increase in [³ H]-vinblastine accumulation.	
Chemosensitization Conc.	25 - 80 nM	Various MDR human tumor cells	Concentration range required to fully restore sensitivity to drugs like doxorubicin, paclitaxel, and vincristine.	

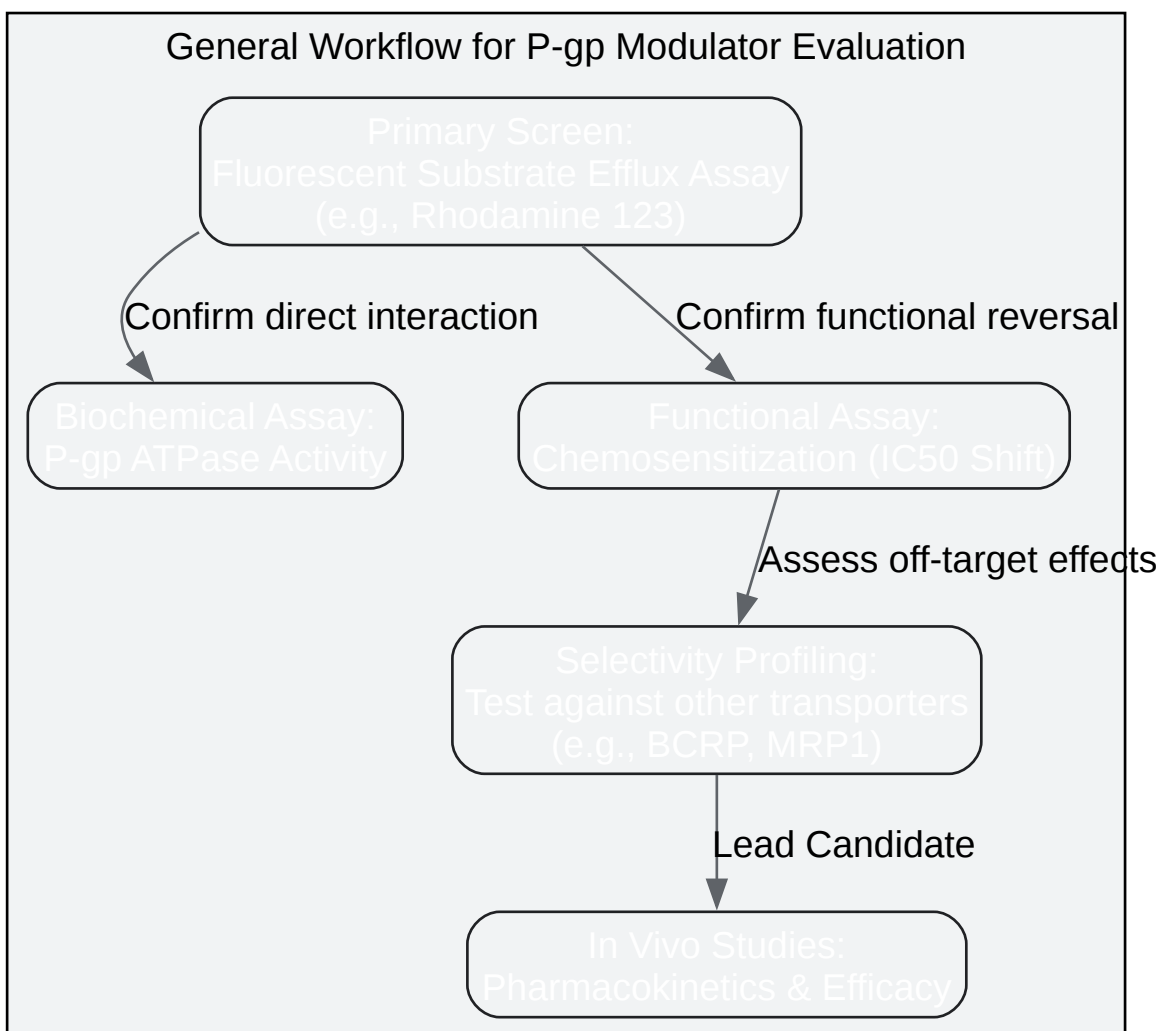
Table 3.2: Activity Against Other ABC Transporters

Transporter	Activity	Effective Concentration	Comments	Reference(s)
BCRP (ABCG2)	Substrate & Inhibitor	≥ 100 nM	Tariquidar is transported by BCRP and acts as a competitive inhibitor at higher concentrations. It stimulates BCRP ATPase activity ($EC_{50} = 138.4$ nM).	
MRP1 (ABCC1)	No significant activity	Not applicable	Tariquidar does not inhibit MRP1-mediated efflux.	
MRP7 (ABCC10)	Inhibitor	0.1 - 0.3 μ M	Reverses MRP7-mediated resistance to paclitaxel. Prolonged treatment (>24h) can also downregulate MRP7 protein expression.	

Mechanism of Action

Tariquidar functions as a non-competitive inhibitor of P-gp. It binds with high affinity to a modulatory site on the transporter, distinct from the substrate-binding pocket. This interaction locks the transporter in a specific, drug-bound conformational state, preventing the subsequent ATP hydrolysis and conformational changes required for drug efflux. Interestingly, while it blocks the transport of P-gp substrates, it can stimulate P-gp's basal ATPase activity, suggesting it traps the enzyme in a futile catalytic cycle.





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